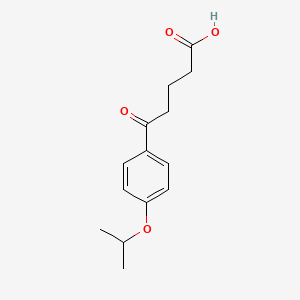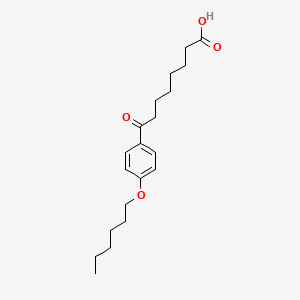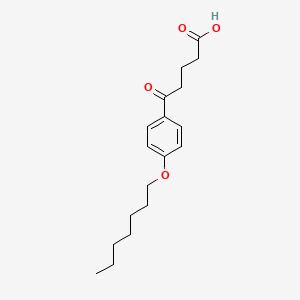![molecular formula C14H16O5 B1325834 5-[3,4-(エチレンジオキシ)フェニル]-3-メチル-5-オキソ吉草酸 CAS No. 951894-15-8](/img/structure/B1325834.png)
5-[3,4-(エチレンジオキシ)フェニル]-3-メチル-5-オキソ吉草酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is an organic compound with the molecular formula C14H16O5 It is known for its unique structure, which includes an ethylenedioxy group attached to a phenyl ring, a methyl group, and a valeric acid moiety
科学的研究の応用
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid typically involves the following steps:
Formation of the Ethylenedioxy Group: The ethylenedioxy group is introduced to the phenyl ring through a reaction with ethylene glycol in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group is added to the phenyl ring via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Valeric Acid Moiety: The valeric acid moiety is synthesized through a series of reactions, including the oxidation of a primary alcohol to a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
作用機序
The mechanism of action of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-[3,4-(Methylenedioxy)phenyl]-3-methyl-5-oxovaleric acid: Similar structure but with a methylenedioxy group instead of an ethylenedioxy group.
5-[3,4-(Ethylenedioxy)phenyl]-3-ethyl-5-oxovaleric acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylenedioxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














